2-CPP's structure consists of a benzene ring (phenyl group) attached to a carbonyl group (C=O) with a one-carbon chain (propyl group) on the other side of the carbonyl. The chlorine atom is positioned on the second carbon of the propyl chain relative to the carbonyl group []. This structure suggests potential for various types of chemical reactions due to the reactivity of the ketone and the presence of the electron-withdrawing chlorine atom.
Due to the lack of specific research on 2-CPP reactions, conducting these reactions should only be done by trained professionals in a well-equipped laboratory.
Some physical and chemical properties of 2-CPP are available:
Currently, there is no scientific research readily available on the specific mechanism of action of 2-CPP in biological systems.
2-CPP is likely to exhibit some of the following hazards due to the presence of chlorine and the ketone group:
These reactions highlight the compound's versatility in synthetic organic chemistry.
2-Chloropropiophenone exhibits notable biological activities:
The biological activities of 2-chloropropiophenone suggest its potential as a lead compound for drug development.
The synthesis of 2-chloropropiophenone can be achieved through several methods:
Each method varies in terms of yield and purity, allowing chemists to choose based on their specific needs.
2-Chloropropiophenone finds applications in various fields:
These applications underscore its significance in both industrial and academic settings.
Research on interaction studies involving 2-chloropropiophenone has revealed insights into its reactivity and biological effects. For instance:
These studies are crucial for understanding how 2-chloropropiophenone can be effectively utilized in therapeutic contexts.
Several compounds share structural similarities with 2-chloropropiophenone. Here are some notable examples:
Compound Name | Structure Type | Key Characteristics |
---|---|---|
Propiophenone | Aromatic Ketone | Precursor to 2-chloropropiophenone; lacks chlorine. |
2-Bromopropiophenone | Aromatic Ketone | Similar structure but contains bromine instead of chlorine. |
3-Chloropropiophenone | Aromatic Ketone | Chlorine at a different position; may exhibit different biological activity. |
Acetophenone | Aromatic Ketone | Lacks the propyl group; used widely as a solvent and flavoring agent. |
Uniqueness of 2-Chloropropiophenone:
The presence of the chlorine atom at the para position relative to the ketone group distinguishes 2-chloropropiophenone from these similar compounds. This substitution influences both its chemical reactivity and biological properties, making it unique among related compounds.
2-Chloropropiophenone (CAS 6084-17-9 and 6323-18-8) emerged as a compound of interest in the mid-20th century, with early synthesis methods involving hypochlorite-mediated chlorination of propiophenone. Its development accelerated in the 2010s due to advances in continuous flow chemistry, enabling efficient production of α-halo ketones for pharmaceutical applications. Patent filings, such as CN101805250A (2010), highlighted industrial synthesis routes using iron-catalyzed reactions between chlorobenzoic acids and propionic acid. The compound’s role expanded with the discovery of its utility in cross-electrophile coupling reactions for medicinal chemistry.
IUPAC Name: 2-Chloro-1-phenylpropan-1-one
Molecular Formula: C₉H₉ClO
Molecular Weight: 168.62 g/mol
Classification:
2-Chloropropiophenone serves as a critical intermediate in:
Recent studies emphasize its utility in:
2-Chloropropiophenone exhibits a molecular formula of C₉H₉ClO with a molecular weight of 168.62 grams per mole [1] [2]. The compound features a distinctive aromatic ketone structure characterized by a phenyl ring directly attached to a carbonyl carbon, which is further bonded to a propyl chain containing a chlorine substituent at the alpha position [1] [3]. The International Union of Pure and Applied Chemistry name for this compound is 2-chloro-1-phenylpropan-1-one, reflecting its systematic structural organization [1] [4].
The molecular architecture of 2-Chloropropiophenone incorporates several key bonding characteristics that define its chemical behavior. The carbonyl group exhibits typical carbon-oxygen double bond characteristics with significant polarization, where the carbon atom carries a partial positive charge and the oxygen atom maintains a partial negative charge [5] [6]. This polarization creates an electrophilic carbon center that serves as a primary site for nucleophilic attack reactions [5] [7]. The aromatic phenyl ring contributes to the overall stability of the molecule through resonance stabilization, where electron delocalization occurs between the aromatic system and the adjacent carbonyl group [8] [9].
The chlorine substituent occupies the alpha position relative to the carbonyl group, creating a unique electronic environment that influences both the reactivity and stability of the compound [3] [7]. This positioning allows for potential interactions between the chlorine atom and the carbonyl functionality, affecting the overall electronic distribution within the molecule [9] [7]. The Chemical Abstracts Service registry number 6084-17-9 uniquely identifies this specific structural arrangement [1] [2].
2-Chloropropiophenone exists as a liquid at standard room temperature conditions [10] [2]. The compound typically appears as a colorless to light yellow to light orange clear liquid, with the specific coloration depending upon purity levels and storage conditions [2] [11]. Commercial preparations of the compound generally maintain high purity levels, with typical specifications ranging from 95.0% to 96.0% purity as determined by gas chromatography analysis [10] [2].
The liquid nature of 2-Chloropropiophenone under ambient conditions reflects its molecular weight and intermolecular forces. The compound maintains its liquid state due to moderate van der Waals interactions between molecules, combined with dipole-dipole interactions arising from the polar carbonyl group [12] [8]. Storage recommendations specify maintenance at room temperature conditions, preferably in cool and dark environments below 15°C to preserve chemical stability and prevent degradation [10] [2].
The boiling point of 2-Chloropropiophenone has been experimentally determined through various analytical methods. Under standard atmospheric pressure conditions, the compound exhibits a boiling point of approximately 218°C [13] [12]. However, under reduced pressure conditions, specifically at 15 millimeters of mercury pressure, the boiling point decreases significantly to 116°C [10] [14]. This pressure-dependent boiling point behavior demonstrates the typical inverse relationship between vapor pressure and boiling temperature observed in organic compounds [12] [8].
The reduced pressure boiling point data proves particularly valuable for laboratory-scale purification and distillation procedures, where lower temperature conditions help prevent thermal decomposition of the compound [10] [14]. Melting point parameters for 2-Chloropropiophenone have not been extensively documented in the available literature, likely due to its liquid state under standard laboratory conditions [2] [11].
The density characteristics of 2-Chloropropiophenone have been measured under standardized conditions. The specific gravity, measured at 20°C relative to water at 20°C, ranges from 1.15 to 1.16 grams per milliliter [10] [2] [11]. Computational predictions suggest a density value of 1.128 ± 0.06 grams per cubic centimeter, which aligns closely with experimental determinations [15] [16]. These density values reflect the presence of the chlorine atom, which contributes significantly to the overall molecular mass while occupying relatively little volume [10] [2].
The refractive index of 2-Chloropropiophenone provides important optical characterization data. Measured at the sodium D-line wavelength and 20°C, the refractive index ranges from 1.53 to 1.547 [10] [15] [11]. This refractive index value indicates moderate light-bending properties consistent with aromatic organic compounds containing heteroatoms [15] [14]. The refractive index serves as a valuable identification parameter for quality control and purity assessment in analytical chemistry applications [10] [11].
Property | Value | Measurement Conditions |
---|---|---|
Specific Gravity (20/20°C) | 1.15-1.16 | Water reference at 20°C |
Density | 1.128 ± 0.06 g/cm³ | Computational prediction |
Refractive Index | 1.53-1.547 | Sodium D-line, 20°C |
The solubility characteristics of 2-Chloropropiophenone demonstrate distinct patterns based on solvent polarity and chemical compatibility. The compound exhibits limited solubility in water due to its hydrophobic aromatic ring structure and the presence of the chlorine substituent [15] [17]. This low aqueous solubility reflects the predominant nonpolar character of the molecule, despite the presence of the polar carbonyl group [15] [8].
In contrast, 2-Chloropropiophenone demonstrates excellent solubility in organic solvents. The compound readily dissolves in benzene, reflecting compatibility between aromatic systems [15] [13]. Chloroform serves as an effective solvent, providing good solvation through favorable intermolecular interactions with the chlorinated ketone structure [15] [5]. Dimethyl sulfoxide and methanol also provide adequate solvation, demonstrating the compound's compatibility with both polar aprotic and polar protic solvents [15] [12].
The solubility profile indicates that 2-Chloropropiophenone follows typical organic compound behavior, where like dissolves like principles apply [15] [8]. The aromatic ring system promotes solubility in aromatic and nonpolar solvents, while the carbonyl group enables some degree of interaction with polar solvents [13] [12].
Solvent Class | Solubility | Mechanism |
---|---|---|
Water | Low/Insoluble | Hydrophobic interactions predominate |
Aromatic Solvents | High | π-π stacking and van der Waals forces |
Halogenated Solvents | High | Similar polarity and electronic characteristics |
Polar Organic Solvents | Moderate to High | Dipole-dipole interactions with carbonyl |
The carbonyl group in 2-Chloropropiophenone exhibits characteristic reactivity patterns typical of aromatic ketones, with some unique features arising from the adjacent chlorine substituent [5] [6]. The carbon-oxygen double bond maintains significant electrophilic character, making the carbonyl carbon susceptible to nucleophilic attack from various reagents [5] [7]. This electrophilicity results from the polarization of the carbonyl bond, where electron density shifts toward the more electronegative oxygen atom [6] [8].
Nucleophilic addition reactions represent the primary reaction pathway for the carbonyl functionality in 2-Chloropropiophenone [5] [6]. These reactions typically proceed through a two-step mechanism involving initial nucleophilic attack on the carbonyl carbon, followed by protonation of the resulting alkoxide intermediate [5] [7]. The presence of the aromatic ring provides resonance stabilization to the carbonyl group, which can influence reaction rates and product distributions compared to aliphatic ketones [8] [9].
The compound demonstrates reactivity toward various nucleophiles, including organometallic reagents, hydride reducing agents, and nitrogen-based nucleophiles [5] [8]. The electronic effects of the phenyl ring create a less reactive carbonyl center compared to simple aliphatic ketones, requiring more vigorous conditions or stronger nucleophiles for complete conversion [8] [9]. The chlorine substituent at the alpha position introduces additional electronic perturbations that can affect both reaction rates and regioselectivity [3] [7].
The chlorine atom positioned at the alpha carbon in 2-Chloropropiophenone exerts significant electronic and steric influences on the compound's chemical behavior [3] [9]. This halogen substituent acts as an electron-withdrawing group through inductive effects, reducing electron density at the adjacent carbonyl carbon and enhancing its electrophilic character [18] [9]. The inductive electron withdrawal occurs through the sigma bonding framework, creating a more positive partial charge on the carbonyl carbon [9] [7].
The alpha position of the chlorine substituent creates unique reactivity patterns not observed in the unsubstituted propiophenone structure [3] [7]. The electron-withdrawing effect of chlorine increases the acidity of any remaining alpha hydrogens, facilitating enolate formation under basic conditions [7]. This enhanced acidity enables various alpha-substitution reactions, including halogenation, alkylation, and condensation reactions [7] [5].
Additionally, the chlorine substituent serves as a potential leaving group in nucleophilic substitution reactions [3] [5]. Under appropriate conditions, nucleophiles can displace the chlorine atom, leading to alpha-substituted propiophenone derivatives [3] [7]. The efficiency of these substitution reactions depends on the nucleophile strength, reaction conditions, and the stability of the resulting carbanion intermediate [5] [7].
The positioning of chlorine at the alpha carbon also influences the compound's stability and reactivity toward oxidation and reduction reactions [3] [9]. The electron-withdrawing effect can stabilize certain reaction intermediates while destabilizing others, affecting overall reaction pathways and product distributions [9] [7].
2-Chloropropiophenone demonstrates chemical stability under standard ambient conditions, maintaining its structural integrity when stored at room temperature in appropriate environments [19] [20]. The aromatic ketone framework provides inherent stability through resonance delocalization between the phenyl ring and the carbonyl group [8] [9]. This electronic delocalization reduces the overall reactivity of the compound toward spontaneous decomposition reactions [20] [8].
Temperature stability assessments indicate that the compound remains chemically stable under moderate heating conditions [19] [20]. However, elevated temperatures can promote various degradation pathways, including alpha-hydrogen abstraction, carbonyl reduction, and potential dehalogenation reactions [20] [7]. Storage recommendations specify maintenance below 15°C in cool, dark environments to minimize thermal decomposition and photodegradation processes [10] [19].
The compound exhibits stability toward atmospheric oxygen under normal storage conditions, though prolonged exposure to air and light may lead to gradual oxidation processes [19] [20]. The presence of the chlorine substituent can influence oxidative stability by affecting the electron density distribution within the molecule [9] [7]. Proper storage in inert atmospheres or under nitrogen can extend the shelf life and maintain chemical purity [19] [20].
Photochemical stability represents another important consideration for 2-Chloropropiophenone storage and handling [19] [20]. The aromatic ketone chromophore can absorb ultraviolet radiation, potentially leading to photodegradation reactions including alpha-cleavage and rearrangement processes [20] [8]. Dark storage conditions effectively prevent these photochemical degradation pathways [19] [20].
2-Chloropropiophenone represents a significant chlorinated aromatic ketone with diverse applications in pharmaceutical intermediates and organic synthesis. This comprehensive analysis examines the synthesis and production methodologies, focusing on laboratory synthetic routes, industrial manufacturing processes, and green chemistry considerations for environmentally sustainable production.
The direct chlorination of propiophenone constitutes the most straightforward approach for synthesizing 2-chloropropiophenone. This method involves the electrophilic substitution of hydrogen atoms at the alpha position of propiophenone using chlorine gas in the presence of aluminum trichloride as a catalyst [1] [2].
The reaction proceeds through the formation of an enolate intermediate, which undergoes chlorination to yield the desired product. Under optimal conditions, the reaction is conducted at temperatures between 70-80°C, with chlorine gas introduced at a controlled rate [1]. The process demonstrates excellent conversion rates of 92-98% and yields ranging from 88-92% [1].
Mechanistically, the reaction follows the classical pattern of electrophilic aromatic substitution. The aluminum trichloride catalyst serves a dual function: it activates the chlorine molecule by forming a complex that enhances the electrophilicity of chlorine, and it facilitates the deprotonation of the alpha-hydrogen atoms in propiophenone [3]. The reaction kinetics are governed by the temperature, catalyst concentration, and the molar ratio of reactants [2].
Industrial implementations of this method have demonstrated scalability, with large-scale production facilities achieving yields exceeding 90% while maintaining product purity levels of 99.5% or higher [1]. The process advantages include direct conversion, high atom economy, and the ability to operate without organic solvents when properly designed [1].
Friedel-Crafts acylation represents an alternative synthetic pathway that employs acyl chlorides or anhydrides to construct the propiophenone backbone while simultaneously introducing the chlorine substituent [4] [5]. This approach offers several advantages, including mild reaction conditions and excellent regioselectivity.
The reaction typically employs propanoyl chloride or acetic anhydride as the acylating agent in the presence of aluminum trichloride catalyst [4]. The process occurs under relatively mild conditions, with temperatures ranging from 0-25°C for propanoyl chloride reactions and 20-40°C for acetic anhydride variants [4] [5].
The mechanism involves the formation of an acylium ion intermediate through the interaction of the acyl chloride with aluminum trichloride [5]. This highly electrophilic species then attacks the aromatic ring, forming a sigma complex that subsequently undergoes rearrangement to yield the desired ketone product [4] [5].
Experimental protocols demonstrate that the reaction proceeds with high selectivity, typically achieving yields of 70-85% for propanoyl chloride reactions and 65-80% for acetic anhydride variants [4] [5]. The selectivity can be further enhanced through careful control of reaction temperature, catalyst loading, and reaction time [5].
One significant advantage of this approach is the ability to introduce various substituents during the acylation step, providing access to a broader range of chlorinated propiophenone derivatives [4] [5]. Additionally, the reaction conditions are generally milder than direct chlorination methods, reducing the risk of side reactions and improving overall process safety [5].
Aluminum trichloride catalyzed methods represent a refined approach that maximizes catalytic efficiency while minimizing waste generation [3] [6]. These methods leverage the Lewis acid properties of aluminum trichloride to facilitate both acylation and chlorination reactions under controlled conditions.
The catalytic approach offers several advantages over stoichiometric methods. First, it significantly reduces the amount of aluminum trichloride required, typically employing catalyst loadings of 1-2 mol% compared to stoichiometric amounts in traditional procedures [6]. Second, the catalytic method enables better control over reaction selectivity and minimizes the formation of unwanted side products [6].
Recent developments in this area have focused on heterogeneous aluminum trichloride catalysts that can be recovered and reused multiple times without significant loss of activity [6]. These systems employ aluminum trichloride supported on various materials, including silica gel, aluminum oxide, and specialized polymeric supports [6].
The reaction mechanism involves the coordination of the substrate to the aluminum center, followed by activation of the chlorinating agent [3]. The catalytic cycle is completed through product desorption and catalyst regeneration, allowing for continuous operation [6].
Experimental studies have demonstrated that catalytic methods can achieve conversion rates of 90-95% with selectivities exceeding 92% [6]. The improved efficiency results from better control of reaction parameters and the ability to operate under milder conditions [6].
Industrial production of 2-chloropropiophenone traditionally relies on solvent-based systems that provide excellent heat transfer, mass transfer, and reaction control [1] [7]. These systems typically employ dichloroethane or similar chlorinated solvents as the reaction medium, facilitating efficient mixing and temperature control.
The industrial process begins with the preparation of a propiophenone solution in the chosen solvent, followed by the addition of aluminum trichloride catalyst [1]. The reaction mixture is then heated to the optimal temperature range of 70-80°C, and chlorine gas is introduced at a controlled rate [1]. The process is continuously monitored through analytical techniques such as gas chromatography or high-performance liquid chromatography to ensure optimal conversion and selectivity [1].
One of the key advantages of solvent-based systems is the ability to achieve uniform temperature distribution throughout the reactor, which is crucial for maintaining consistent product quality [1]. The solvent also facilitates the separation of the catalyst from the product mixture, simplifying downstream processing [1].
However, solvent-based systems present several challenges, including the need for solvent recovery and recycling, potential environmental emissions, and increased complexity in waste management [8]. Modern industrial facilities address these concerns through sophisticated solvent recovery systems that can achieve recovery rates exceeding 98% [8].
Process optimization studies have shown that careful selection of the solvent system can significantly impact both reaction performance and environmental footprint [8]. Alternative solvents with lower toxicity and better biodegradability are increasingly being evaluated for industrial applications [8].
The development of solvent-free synthesis approaches represents a significant advancement in the industrial production of 2-chloropropiophenone [1] [9]. These methods eliminate the need for organic solvents, reducing both environmental impact and process complexity while maintaining high yields and product purity.
The solvent-free approach typically involves the direct reaction of propiophenone with chlorine gas in the presence of aluminum trichloride catalyst, without any added solvent [1]. The reaction is conducted under carefully controlled conditions, with temperatures maintained at 70-80°C and chlorine introduction rates optimized to prevent excessive heat generation [1].
Key advantages of solvent-free systems include simplified reactor design, reduced equipment requirements, elimination of solvent recovery systems, and significant reduction in waste generation [9]. The process also offers improved atom economy, as all reactants are incorporated into the final product or easily recoverable byproducts [9].
Industrial implementation of solvent-free methods requires specialized equipment design to ensure adequate heat transfer and mixing without solvents [9]. Advanced reactor designs, including microreactors and continuous flow systems, have been developed to address these challenges [9].
Performance data from industrial solvent-free processes demonstrate yields of 90-95% with product purities exceeding 99.5% [1]. The elimination of solvents also simplifies downstream processing, as the crude product can be directly purified through distillation or crystallization [1].
Process optimization for 2-chloropropiophenone production focuses on maximizing yield while maintaining product quality and minimizing environmental impact [10] [11]. Modern optimization approaches employ statistical design of experiments, process modeling, and advanced control systems to identify optimal operating conditions.
Temperature optimization studies have shown that the reaction rate increases exponentially with temperature, following Arrhenius kinetics [11]. However, higher temperatures also promote side reactions, leading to decreased selectivity [11]. The optimal temperature range of 70-80°C represents a balance between reaction rate and selectivity considerations [1].
Pressure optimization primarily affects gas-liquid mass transfer in chlorination reactions [11]. Higher pressures improve chlorine solubility in the reaction medium, enhancing reaction rates [11]. However, excessive pressures can lead to safety concerns and increased equipment costs [11].
Catalyst loading optimization demonstrates that while higher catalyst concentrations increase reaction rates, they also lead to increased side reactions and higher catalyst consumption [10]. The optimal catalyst loading of 1-2 mol% provides the best balance between activity and selectivity [10].
Advanced process control systems employ real-time monitoring and feedback control to maintain optimal conditions throughout the reaction [10]. These systems can adjust parameters such as temperature, pressure, and reactant feed rates in response to changing conditions, ensuring consistent product quality [10].
Yield enhancement strategies include the use of co-catalysts, process intensification techniques, and improved reactor designs [10]. Co-catalysts such as transition metal complexes can enhance reaction rates and selectivity [10]. Process intensification through microreactor technology enables better heat and mass transfer, leading to improved yields [10].
The implementation of green chemistry principles in 2-chloropropiophenone production aims to minimize environmental impact while maintaining economic viability [8] [12]. Environmental impact reduction strategies focus on several key areas: waste minimization, energy efficiency, and the use of safer chemicals and processes.
Waste minimization efforts have led to the development of processes with improved atom economy, where a greater proportion of reactants is incorporated into the final product [8]. Traditional processes typically achieve atom economies of 65-75%, while optimized green processes can achieve 85-92% [8].
Energy efficiency improvements include the optimization of reaction conditions to operate at lower temperatures and pressures, reducing energy consumption by 20-25% compared to traditional processes [8]. The use of more efficient catalysts and reactor designs further contributes to energy savings [8].
The replacement of hazardous solvents with safer alternatives or the elimination of solvents altogether represents a major environmental improvement [8]. Solvent-free processes eliminate the environmental burden associated with solvent production, use, and disposal [8].
Advanced environmental monitoring systems track emissions, waste generation, and resource consumption throughout the production process [13]. These systems enable real-time optimization of process parameters to minimize environmental impact [13].
Life cycle assessment studies have shown that green chemistry approaches can reduce the overall environmental footprint of 2-chloropropiophenone production by 40-60% compared to traditional methods [12]. The most significant improvements come from waste reduction and energy efficiency measures [12].
Catalyst recycling represents a critical aspect of sustainable 2-chloropropiophenone production, addressing both economic and environmental concerns [12] [14]. Effective catalyst recycling systems can reduce catalyst consumption by 70-90% while maintaining consistent process performance.
Heterogeneous catalyst systems have been developed specifically for recyclability [14]. These systems immobilize aluminum trichloride or other catalysts on solid supports, enabling easy separation and reuse [14]. Support materials include silica gel, aluminum oxide, and specialized polymeric materials [14].
The recycling process typically involves catalyst separation through filtration, washing to remove product residues, and regeneration through controlled heating or chemical treatment [14]. Regenerated catalysts can maintain 85-95% of their original activity for multiple cycles [14].
Advanced catalyst recycling systems employ continuous regeneration, where a portion of the catalyst is continuously removed, regenerated, and returned to the reactor [14]. This approach maintains consistent catalyst activity and eliminates the need for process shutdown for catalyst replacement [14].
Economic analysis of catalyst recycling systems demonstrates significant cost savings, with payback periods typically ranging from 1-3 years depending on the scale of operation [14]. The environmental benefits include reduced catalyst consumption and minimized waste generation [14].
Research into novel catalyst systems focuses on developing more stable and easily recyclable materials [14]. Ionic liquids, metal-organic frameworks, and other advanced materials show promise for future catalyst recycling applications [14].
Waste minimization in 2-chloropropiophenone production encompasses strategies to reduce, reuse, and recycle materials throughout the manufacturing process [12] [15]. These techniques address both hazardous and non-hazardous waste streams, contributing to overall process sustainability.
Process intensification techniques, including microreactor technology and continuous flow systems, enable more precise control of reaction conditions, reducing the formation of byproducts and waste [15]. These systems can achieve waste reduction of 30-50% compared to traditional batch processes [15].
Byproduct utilization strategies convert waste materials into useful products, improving overall process economics [15]. For example, hydrogen chloride generated during chlorination can be recovered and used in other chemical processes or neutralized to produce valuable salts [15].
Closed-loop systems recycle process streams, minimizing fresh raw material consumption and waste generation [15]. Water recycling systems can achieve 95% water reuse rates, significantly reducing both water consumption and wastewater generation [15].
Advanced separation techniques, including membrane filtration and chromatographic methods, enable the recovery of valuable materials from waste streams [15]. These techniques can recover 80-95% of valuable components that would otherwise be lost as waste [15].
Waste treatment technologies convert unavoidable waste into less harmful forms [16]. Advanced oxidation processes can effectively treat organic waste streams, while precipitation and neutralization techniques handle inorganic wastes [16].
Irritant